molecular formula C6H7ClN4 B8540935 (4-Azidophenyl)azanium;chloride

(4-Azidophenyl)azanium;chloride

Cat. No.: B8540935
M. Wt: 170.60 g/mol
InChI Key: SDYAJRBHPPWHSF-UHFFFAOYSA-N
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Description

(4-Azidophenyl)azanium;chloride is an organic ammonium salt characterized by an azide (-N₃) functional group attached to a phenyl ring, which is further linked to an ammonium cation and a chloride counterion. This compound is of significant interest in synthetic chemistry due to its reactivity, particularly in click chemistry applications such as azide-alkyne cycloadditions. Its synthesis often involves esterification and cyclization steps using reagents like 4-azidobenzoyl chloride, as demonstrated in the preparation of oxazole derivatives . The azide group’s photolability and explosive nature necessitate careful handling during synthesis and purification .

Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

(4-azidophenyl)azanium;chloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H

InChI Key

SDYAJRBHPPWHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[NH3+])N=[N+]=[N-].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Azanium Salts

Structural and Functional Group Variations

The following table summarizes key azanium chloride derivatives and their structural distinctions:

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
(4-Azidophenyl)azanium;chloride Not provided C₆H₅N₄⁺·Cl⁻ Azide, phenyl, ammonium Click chemistry, bioconjugation
Benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride Not provided C₂₃H₄₂ClNO₂ Alkyl chains, hydroxyl, ammonium Antimicrobial agent
Trimethyl-[3-(perfluorinated alkyl)azanium;chloride 70225-24-0 C₁₄H₁₅F₁₁N₂O₄S⁻·Cl⁻ Perfluorinated alkyl, sulfonamide Surfactant, fluoropolymer synthesis
Triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride 56562-66-4 C₁₉H₂₆ClNO Phenoxy, ammonium Ionic liquid precursor
Acridin-9-yl-[4-(nitrophenyl)diazenyl]azanium;chloride Not provided C₂₀H₁₈ClN₅O₂ Acridine, diazenyl, ammonium Fluorescent probes, sensors
Key Observations :
  • Azide Reactivity: (4-Azidophenyl)azanium;chloride uniquely facilitates rapid cycloaddition reactions, unlike non-azide analogs such as benzoxonium chloride, which exhibit antimicrobial activity due to lipophilic alkyl chains .
  • Fluorinated Derivatives : Compounds like trimethyl-[3-(perfluorinated alkyl)azanium;chloride show enhanced thermal and chemical stability, making them suitable for industrial applications, whereas the azide-containing analog is more reactive but less stable .
  • Aromatic Substituents: Triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride lacks the azide group but features a phenoxy group, favoring solubility in organic solvents for ionic liquid synthesis .

Spectroscopic and Crystallographic Data

  • NMR and HRMS : (S)-3-(4-azidophenyl)-1-methoxy-1-oxopropan-2-aminium chloride (a derivative) shows characteristic ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and HRMS m/z 320.12 [M+H]⁺, consistent with azide-containing analogs .

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